An In-depth Technical Guide to 2,4,6-Trifluorobenzimidamide Hydrochloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4,6-Trifluorobenzimidamide Hydrochloride for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of 2,4,6-Trifluorobenzimidamide Hydrochloride, a fluorinated aromatic amidine with potential applications in drug discovery and development.
Core Chemical Properties and Physicochemical Data
2,4,6-Trifluorobenzimidamide hydrochloride is the hydrochloride salt of 2,4,6-trifluorobenzimidamide. The presence of three fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, enhancing its potential for specific biological interactions.
| Property | Value | Source |
| CAS Number | 1196151-55-9 | [1] |
| Molecular Formula | C₇H₆ClF₃N₂ | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| IUPAC Name | 2,4,6-trifluorobenzenecarboximidamide;hydrochloride | - |
| Appearance | Not specified (likely a crystalline solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified (expected to be soluble in polar solvents) | - |
Synthesis and Mechanistic Insights
The synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride can be logically approached via the Pinner reaction, a classic method for converting nitriles to imidates and subsequently to amidines.[2][3] The likely starting material for this synthesis is 2,4,6-Trifluorobenzonitrile.
Proposed Synthetic Pathway: The Pinner Reaction
The Pinner reaction involves two key steps: the formation of an imidate hydrochloride (a Pinner salt) and its subsequent ammonolysis to the desired amidine hydrochloride.[2][4]
Step 1: Formation of the Imidate Hydrochloride
This step involves the acid-catalyzed reaction of 2,4,6-trifluorobenzonitrile with an alcohol, typically in the presence of anhydrous hydrogen chloride.[5]
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which would hydrolyze the nitrile or the intermediate imidate to the corresponding amide or carboxylic acid, respectively. Therefore, all reagents and solvents must be strictly anhydrous.[6]
-
Anhydrous HCl: Gaseous hydrogen chloride is used to protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[5]
-
Alcohol as Reagent and Solvent: A simple alcohol like methanol or ethanol can serve as both the nucleophile and the solvent.
-
Step 2: Ammonolysis of the Imidate Hydrochloride
The isolated or in-situ generated imidate hydrochloride is then reacted with ammonia to form the final product, 2,4,6-Trifluorobenzimidamide hydrochloride.
-
Causality of Experimental Choices:
-
Ammonia Source: Anhydrous ammonia, either as a gas or as a solution in an alcohol, is used as the nitrogen source for the amidine.
-
Temperature Control: The Pinner reaction and subsequent ammonolysis are often carried out at low temperatures to minimize the formation of by-products.[3]
-
Visualizing the Synthetic Workflow
Caption: Proposed Pinner reaction workflow for the synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride.
Detailed Experimental Protocol (Proposed)
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or saturated solution in ethanol)
-
Reaction vessel with a gas inlet and drying tube
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of Ethyl 2,4,6-trifluorobenzimidate hydrochloride
-
Dissolve 2,4,6-Trifluorobenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored.
-
Continue the HCl addition until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The imidate hydrochloride may precipitate as a white solid.
-
Collect the precipitated solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride
-
Suspend the dried ethyl 2,4,6-trifluorobenzimidate hydrochloride in anhydrous ethanol in a clean, dry flask at 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.
-
Continue the reaction at low temperature until the starting imidate is consumed (monitoring by TLC or other appropriate methods).
-
The product, 2,4,6-Trifluorobenzimidamide hydrochloride, may precipitate from the reaction mixture.
-
Collect the product by filtration, wash with cold anhydrous ethanol and then anhydrous diethyl ether.
-
Dry the final product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Elemental analysis should also be performed to confirm the empirical formula.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 2,4,6-Trifluorobenzimidamide hydrochloride is centered around the amidine functional group. The trifluorinated phenyl ring is relatively stable but will influence the acidity and reactivity of the amidine protons.
Potential as a Serine Protease Inhibitor
Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases such as trypsin.[7] The positively charged amidinium group mimics the side chains of arginine and lysine, which are natural substrates for these enzymes, allowing the inhibitor to bind to the active site. The trifluoro substitution on the phenyl ring of the title compound may enhance its binding affinity and selectivity for specific serine proteases.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacological profiles.[8][9] Specifically, trifluoromethyl groups can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of the drug.[9]
-
Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.[8]
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[9]
Given these properties, 2,4,6-Trifluorobenzimidamide hydrochloride is a promising candidate for screening in drug discovery programs targeting serine proteases or other enzymes where a positively charged, metabolically stable moiety is desired.
Logical Relationship of Properties to Application
Caption: Relationship between the chemical features of 2,4,6-Trifluorobenzimidamide hydrochloride and its potential as a drug candidate.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,4,6-Trifluorobenzimidamide hydrochloride is not publicly available. However, based on the likely precursors and related compounds, the following precautions should be taken:
-
2,4,6-Trifluorobenzamide: Causes skin and serious eye irritation, and may cause respiratory irritation.[7]
-
2,4,6-Trifluorobenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10]
-
Hydrogen Chloride: A corrosive gas that can cause severe skin burns and eye damage.[11]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2,4,6-Trifluorobenzimidamide hydrochloride is a fluorinated aromatic amidine with significant potential in drug discovery, particularly as a serine protease inhibitor. While detailed experimental data for this specific compound are scarce, its synthesis is achievable through established methods like the Pinner reaction. The trifluorinated phenyl ring is expected to confer advantageous pharmacokinetic properties, making this compound a valuable subject for further research and development. As with any novel chemical entity, appropriate safety precautions must be observed during its synthesis and handling.
References
- Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Sigma-Aldrich. (2025).
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Chemsrc. (n.d.). CAS#:1196151-55-9 | 2,4,6-Trifluorobenzimidamide Hydrochloride. Retrieved from [Link]
- Synquest Labs. (n.d.).
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- J&K Scientific. (2025). Pinner Reaction.
- Fisher Scientific. (n.d.).
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trifluoromethanesulfonic Acid.
- Sigma-Aldrich. (2024).
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- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- National Institutes of Health. (2014).
- Wiley Online Library. (n.d.). THE CHEMISTRY OF THE BENZIMIDAZOLES.
- PubChem. (n.d.). 2,4,6-Trifluorobenzamide.
- National Institutes of Health. (n.d.). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)
- ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF.
- National Institutes of Health. (2025).
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde.
- PubChem. (n.d.). 2,4,6-Trifluorobenzonitrile.
- PubChem. (n.d.). 2,4,6-Trichlorophenol.
- National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
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